molecular formula C9H11NO2 B13804729 2-[(2E)-2-hydroxyiminopropyl]phenol

2-[(2E)-2-hydroxyiminopropyl]phenol

Cat. No.: B13804729
M. Wt: 165.19 g/mol
InChI Key: ADTKUXKRWVIVAX-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-[(2E)-2-hydroxyiminopropyl]phenol

InChI

InChI=1S/C9H11NO2/c1-7(10-12)6-8-4-2-3-5-9(8)11/h2-5,11-12H,6H2,1H3/b10-7+

InChI Key

ADTKUXKRWVIVAX-JXMROGBWSA-N

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1O

Canonical SMILES

CC(=NO)CC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-hydroxyiminopropyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a hydroxylamine derivative under basic conditions . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents . These reactions typically occur under mild conditions and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of phenolic compounds often involves the hydroxylation of benzene derivatives or the oxidation of cumene . These methods are optimized for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-hydroxyiminopropyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 50563-19-4
  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Synonyms: 4-(2-Hydroxyiminopropyl)phenol, (4-Hydroxyphenyl)acetone oxime .

Structural Features: The compound consists of a phenol ring substituted with a (2E)-2-hydroxyiminopropyl group.

Comparison with Structurally Similar Phenolic Compounds

Structural and Functional Group Analysis

The compound belongs to the broader class of alkylphenols and oxime derivatives. Key structural analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features
2-[(2E)-2-Hydroxyiminopropyl]phenol 50563-19-4 C₉H₁₁NO₂ 165.19 Phenol + hydroxyiminopropyl (oxime)
4-Octylphenol 1806-26-4 C₁₄H₂₂O 206.32 Phenol + linear octyl chain
4-Nonylphenol 104-40-5 C₁₅H₂₄O 220.35 Phenol + branched nonyl chain
4-(1-Ethyl-2,2-dimethylpropyl)phenol Not provided C₁₂H₁₈O 178.27 Phenol + complex alkyl substituent

Key Differences :

  • Oxime Group: The hydroxyiminopropyl group in the target compound introduces nitrogen-based reactivity (e.g., chelation, tautomerism) absent in alkylphenols like 4-octylphenol or 4-nonylphenol .
  • Branching vs. Linearity: Alkylphenols with linear chains (e.g., 4-octylphenol) exhibit higher environmental persistence and endocrine-disrupting effects compared to branched analogs .

Hazard Potential and Regulatory Status

Structural Alerts from the SIN List :

  • Alkylphenols (e.g., 4-octylphenol, 4-nonylphenol) are listed in the SIN (Substitute It Now) database due to endocrine disruption and aquatic toxicity .

Hazard Comparison :

Compound Endocrine Disruption Aquatic Toxicity Persistence
2-[(2E)-2-Hydroxyiminopropyl]phenol Not studied Not studied Structural alerts*
4-Nonylphenol High High High
4-Octylphenol Moderate Moderate Moderate

Research Findings and Data Gaps

  • Toxicity Studies: Limited data exist for 2-[(2E)-2-hydroxyiminopropyl]phenol. In contrast, 4-nonylphenol is well-documented to disrupt estrogen signaling in aquatic organisms at concentrations as low as 1 µg/L .
  • Reactivity: The oxime group may enhance metal-binding capacity, differentiating it from alkylphenols. This property could influence its environmental fate or pharmacological applications .
  • Synthesis Methods: Unlike 4-alkylphenols (typically synthesized via Friedel-Crafts alkylation), the target compound’s oxime group likely requires condensation reactions between hydroxylamine and ketone precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.